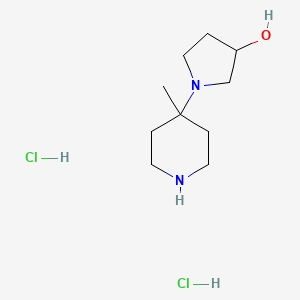![molecular formula C11H6F6N2O2 B1487467 Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1146081-29-9](/img/structure/B1487467.png)
Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Descripción general
Descripción
Trifluoromethylpyridines (TFMP) and their derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis
The presence of fluorine and pyridine structure in TFMP derivatives result in superior pest control properties when compared to traditional phenyl-containing insecticides .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación
Direct Methylation and Trifluoroethylation
This compound plays a role in the direct methylation or trifluoroethylation of imidazole and pyridine derivatives. This process is significant for producing a variety of room temperature ionic liquids (RTILs), which have diverse applications in chemistry and materials science (Zhang et al., 2003).
Synthesis of Alkyl Aminopyrroles
It is used in the preparation of trifluoromethyl-substituted aminopyrroles. The process involves using a trifluoromethyl-containing building block and is based on the 2H-azirine ring expansion strategy. This methodology is crucial for synthesizing diverse pyrrole derivatives with potential pharmaceutical applications (Khlebnikov et al., 2018).
Formation of Luminescent Metallogels
This compound contributes to the self-assembly formation of luminescent supramolecular metallogels. These materials have potential applications in sensing, imaging, and light-emitting devices due to their luminescent properties (McCarney et al., 2015).
Antileukemic Activity
In medicinal chemistry, derivatives of this compound have been synthesized and shown to be active against P388 lymphocytic leukemia. This highlights its potential as a lead compound in the development of new anticancer drugs (Anderson et al., 1988).
Synthesis of Pyridine-Based Ligands
The compound is also used in the synthesis of pyridine-based ligands for supramolecular chemistry. These ligands are critical for creating complex molecular structures with potential applications in catalysis and materials science (Schubert & Eschbaumer, 1999).
Organocatalysis
It has been utilized in the formation of zwitterionic salts that act as organocatalysts for transesterification reactions. This is important in the field of green chemistry for developing more sustainable and environmentally friendly catalytic processes (Ishihara et al., 2008).
Synthesis of Pyridinecarboxylates
This compound is involved in the synthesis of pyridinecarboxylates, which are important intermediates in the creation of various heterocyclic compounds. These compounds have wide-ranging applications, from pharmaceuticals to materials science (Goure, 1993).
Mecanismo De Acción
Target of Action
Pyridine derivatives are often involved in various biological activities, including interactions with dna and proteins .
Mode of Action
The presence of the pyridine and trifluoromethyl groups might influence the compound’s reactivity and interactions with biological targets .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many pyridine derivatives are known to interact with various enzymes and receptors, potentially affecting multiple pathways .
Pharmacokinetics
The presence of fluorine atoms might influence its pharmacokinetic properties, as fluorine is often used to improve the metabolic stability of pharmaceuticals .
Result of Action
Compounds with similar structures have been used in the development of pesticides due to their superior pest control properties .
Action Environment
The stability, efficacy, and action of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The trifluoromethyl group is often used to improve the chemical stability of compounds .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6N2O2/c1-21-9(20)6-2-4-5(10(12,13)14)3-7(11(15,16)17)19-8(4)18-6/h2-3H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUATXEKVWVJEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=C(C=C2C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675482 | |
| Record name | Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1146081-29-9 | |
| Record name | Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





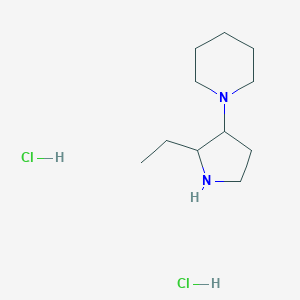

![2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde](/img/structure/B1487389.png)


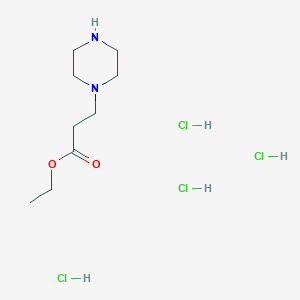
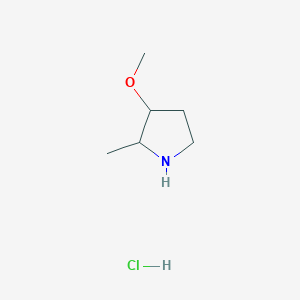
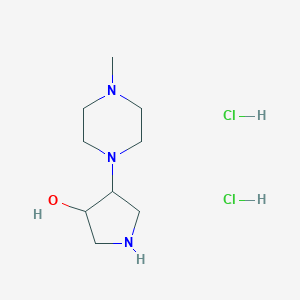
![8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487402.png)

![2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol](/img/structure/B1487405.png)
